molecular formula C6H3ClIN3 B1148587 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 1259223-95-4

6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1148587
CAS No.: 1259223-95-4
M. Wt: 279.465
InChI Key: ZMQMWKWEXIQSJF-UHFFFAOYSA-N
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Description

6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of both chlorine and iodine atoms attached to a pyrazolo[3,4-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of 6-chloro-1H-pyrazolo[3,4-b]pyridine. One common method involves the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases and receptors. For example, as a TRK inhibitor, it binds to the kinase domain of the receptor, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-bromo-1H-pyrazolo[3,4-b]pyridine
  • 6-chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine
  • 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Uniqueness

6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. The iodine atom, in particular, makes it a versatile intermediate for further functionalization through various coupling reactions, enhancing its utility in medicinal chemistry and material science .

Biological Activity

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, particularly in the realm of kinase inhibition and cancer treatment.

The molecular formula of this compound is C6H3ClIN3, which includes both chlorine and iodine atoms. These halogens significantly influence the compound's reactivity and biological interactions. The presence of these substituents enhances its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

The primary mechanism of action for this compound involves its role as an inhibitor of tropomyosin receptor kinases (TRKs). By binding to the kinase domain of TRKs, this compound prevents phosphorylation events that are crucial for downstream signaling pathways associated with cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities:

  • Kinase Inhibition : The compound shows significant inhibitory effects on various kinases, including CDK2 and CDK9, with IC50 values indicating potent activity (e.g., IC50 = 0.36 µM for CDK2) .
  • Anticancer Properties : In vitro studies have shown that this compound effectively inhibits cellular proliferation in several human tumor cell lines such as HeLa and HCT116. The selectivity towards CDK2 over CDK9 suggests potential for targeted cancer therapies .
  • Neuroprotective Effects : Some derivatives of pyrazolo[3,4-b]pyridine have been reported to exhibit neuroprotective properties against neurodegeneration induced by toxins like MPP+ .

Case Studies

Several studies highlight the biological activity of this compound:

  • Inhibition of TRKs : A study demonstrated that this compound effectively inhibits TRK signaling pathways, which are often dysregulated in various cancers. This inhibition was linked to decreased cell viability in cancer models .
  • Selectivity Profiles : Research involving structural modifications showed that certain analogs maintained high selectivity for CDK2 while exhibiting minimal activity against other kinases, suggesting a promising therapeutic window for cancer treatment .
  • Synthesis and Biological Evaluation : A recent synthesis of various pyrazolo[3,4-b]pyridine derivatives revealed that modifications at the C6 position can enhance biological activity against specific cancer cell lines, indicating the importance of structural optimization in drug development .

Data Table: Biological Activities of this compound

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
Kinase InhibitionCDK20.36
Kinase InhibitionCDK91.8
Anticancer ActivityHeLa CellsNot specified
Anticancer ActivityHCT116 CellsNot specified
NeuroprotectionMPP+-induced CellsNot specified

Properties

IUPAC Name

6-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQMWKWEXIQSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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